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molecular formula C8H8BrNO2 B1291988 2-Bromo-1-ethyl-4-nitrobenzene CAS No. 52121-34-3

2-Bromo-1-ethyl-4-nitrobenzene

Cat. No. B1291988
M. Wt: 230.06 g/mol
InChI Key: VLKVKCJZMXUFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924400B2

Procedure details

In a manner similar to that of Example 1(c), by reacting 34 g (148 mmol) of 1-bromo-2-ethyl-5-nitrobenzene with 33 g (591 mmol) of iron, and after purification by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (90/10), 27 g (89%) of the expected product are obtained in the form of a yellow oil.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:11][CH3:12]>[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])CC
Step Two
Name
Quantity
33 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purification by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with a mixture of heptane and ethyl acetate (90/10), 27 g (89%) of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a yellow oil

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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